2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid
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Overview
Description
2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, a chlorine atom at the 6th position of the quinoline ring, and a carboxylic acid group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the Friedländer synthesis, where an aromatic aldehyde reacts with an amine and a ketone under acidic conditions to form the quinoline ring. The tert-butyl group can be introduced via Friedel-Crafts alkylation, and the carboxylic acid group can be introduced through oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while substitution reactions can introduce various functional groups at the 6th position .
Scientific Research Applications
2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: This compound has three tert-butyl groups attached to a phenol ring and is used as an antioxidant in industrial applications.
4-tert-Butylphenol: Used in the production of epoxy resins and curing agents.
Uniqueness
2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-20(2,3)13-6-4-12(5-7-13)18-11-16(19(23)24)15-10-14(21)8-9-17(15)22-18/h4-11H,1-3H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDONGYNAKBHELF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501163420 |
Source
|
Record name | 6-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501163420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590355-49-0 |
Source
|
Record name | 6-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590355-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501163420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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